3-[(oxan-4-yl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(oxan-4-yl)amino]propan-1-ol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is also known by its IUPAC name, 3-(tetrahydro-2H-pyran-4-ylamino)-1-propanol . This compound is characterized by the presence of an oxane ring (tetrahydropyran) attached to an amino group, which is further connected to a propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(oxan-4-yl)amino]propan-1-ol typically involves the reaction of oxane derivatives with amino alcohols under controlled conditions. One common method involves the nucleophilic substitution of a halogenated oxane with an amino alcohol in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. Purification steps such as distillation or crystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(oxan-4-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
3-[(oxan-4-yl)amino]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(oxan-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(oxan-4-yl)propan-1-ol: Similar structure but lacks the amino group.
3-amino-3-(oxan-4-yl)propan-1-ol: Contains an additional amino group on the propanol chain.
Uniqueness
3-[(oxan-4-yl)amino]propan-1-ol is unique due to its combination of an oxane ring and an amino-propanol chain, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
1157008-56-4 |
---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.